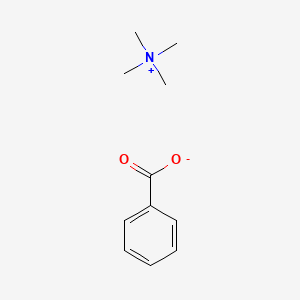
Tetramethylammonium benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium benzoate is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Tetramethylammonium benzoate has the molecular formula C11H17NO2 and consists of a tetramethylammonium cation and a benzoate anion. Its unique structure allows it to interact effectively with both organic and aqueous phases, making it valuable in various synthetic applications.
Catalytic Applications
TMAB is recognized for its role as a phase-transfer catalyst . This property facilitates the transfer of reactants between immiscible phases in organic reactions, enhancing reaction efficiency.
Key Reactions Involving TMAB:
- Cyanosilylation : TMAB has been employed as a catalyst in the cyanosilylation of carbonyl compounds, which is essential for synthesizing various functionalized organic molecules.
- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions due to the presence of the benzoate anion, which acts as a leaving group.
| Type of Reaction | Description | Conditions |
|---|---|---|
| Cyanosilylation | Catalyzes the reaction of carbonyl compounds | Solvent-free, room temperature |
| Nucleophilic Substitution | Involves alkyl halides with benzoate anion | Mild temperatures |
Biological Applications
TMAB has garnered attention for its biological activity, particularly in modulating ion channels. Its ability to block certain ion channels makes it a subject of interest in pharmacological research.
Mechanisms of Action:
- Ion Channel Modulation : TMAB inhibits calcium- and voltage-activated potassium channels and nicotinic acetylcholine receptors, influencing neurotransmission and muscle contraction.
- Vasodilation Effects : Research indicates that TMAB can induce vasodilation by blocking signals in autonomic ganglia, suggesting potential therapeutic uses in managing hypertension.
Case Studies:
- Vasodilation Studies : Animal model studies have demonstrated that TMAB can effectively induce vasodilation, providing insights into its potential use for cardiovascular therapies.
- Immune Modulation : TMAB's inhibition of TRPM7 channel currents in human T lymphocytes indicates its role in immune response modulation.
Industrial Applications
In industrial settings, TMAB is utilized for its electrochemical properties. It serves as a supporting electrolyte in various electrochemical processes, enhancing the efficiency and effectiveness of these reactions.
Eigenschaften
CAS-Nummer |
25255-90-7 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
tetramethylazanium;benzoate |
InChI |
InChI=1S/C7H6O2.C4H12N/c8-7(9)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H,8,9);1-4H3/q;+1/p-1 |
InChI-Schlüssel |
IEVVGBFMAHJELO-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |
Kanonische SMILES |
C[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















